5-Fluorobenzoxazole

Description

BenchChem offers high-quality 5-Fluorobenzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluorobenzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

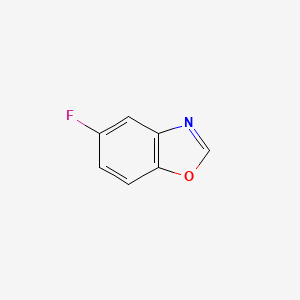

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMPAEOUOPNNPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50601420 | |

| Record name | 5-Fluoro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221347-71-3 | |

| Record name | 5-Fluorobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221347-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 5-Fluorobenzoxazole: Core Properties and Applications

This guide provides an in-depth analysis of 5-Fluorobenzoxazole, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into the synthesis, properties, reactivity, and applications of this important molecule. We will explore the causality behind experimental choices and provide a framework for its effective use in a research and development setting.

Introduction: The Strategic Value of the 5-Fluorobenzoxazole Scaffold

The benzoxazole moiety is a privileged heterocyclic scaffold found in numerous biologically active compounds.[1] Its rigid, planar, and aromatic structure serves as an effective pharmacophore that can engage with various biological targets. The strategic incorporation of a fluorine atom at the 5-position significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. This enhancement of physicochemical and pharmacological characteristics makes 5-Fluorobenzoxazole and its derivatives highly valuable in the pursuit of novel therapeutics, particularly in oncology and infectious diseases.

Section 1: Core Physicochemical Properties

The fundamental properties of 5-Fluorobenzoxazole (CAS No. 221347-71-3) are summarized below. This data is essential for reaction planning, purification, and formulation development.

| Property | Value | Source(s) |

| CAS Number | 221347-71-3 | [2][3] |

| Molecular Formula | C₇H₄FNO | [2][4] |

| Molecular Weight | 137.11 g/mol | [2][5] |

| Appearance | White to light yellow solid | [1] (unsubstituted) |

| Melting Point | 43-45 °C | [6] |

| Boiling Point | Data not publicly available | N/A |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Methanol; poorly soluble in water.[7] | N/A |

Section 2: Synthesis of 5-Fluorobenzoxazole

The most direct and widely adopted method for synthesizing the benzoxazole core involves the condensation of a 2-aminophenol derivative with a one-carbon electrophile, followed by dehydrative cyclization.[8][9] For 5-Fluorobenzoxazole, the logical starting materials are 2-amino-4-fluorophenol and a formic acid equivalent.

Below is a validated, step-by-step protocol adapted from established methodologies for benzoxazole synthesis.[8] The causality for key steps is explained to provide a deeper understanding of the process.

Diagram of Synthetic Workflow

Caption: Synthesis workflow for 5-Fluorobenzoxazole.

Experimental Protocol

Materials:

-

2-Amino-4-fluorophenol

-

Formic Acid (≥88%)

-

Toluene

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

-

Eluent (e.g., Hexanes/Ethyl Acetate mixture)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus and reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, combine 2-amino-4-fluorophenol (1.0 eq) and formic acid (1.2 eq). Add toluene to the flask (approx. 10 mL per gram of aminophenol).[8]

-

Scientist's Insight: Toluene is the solvent of choice as it forms an azeotrope with water, facilitating its removal via the Dean-Stark trap. This is critical as the reaction is a dehydration; removing water drives the equilibrium towards the cyclized product.

-

-

Dehydrative Cyclization: Heat the mixture to reflux. Monitor the collection of water in the side arm of the Dean-Stark apparatus. Continue heating until the theoretical amount of water has been collected, which typically takes 2-4 hours.[8]

-

Reaction Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Neutralization: Wash the organic layer with a 5% aqueous solution of sodium bicarbonate (2x). This step is crucial to neutralize any remaining formic acid.

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 5-Fluorobenzoxazole.

Section 3: Spectroscopic Characterization

While publicly accessible experimental spectra for 5-Fluorobenzoxazole are limited, its structure allows for a confident prediction of its key spectroscopic features. This predicted data is invaluable for confirming the identity and purity of the synthesized compound.

| Technique | Expected Features |

| ¹H NMR | Four signals in the aromatic region (approx. 7.0-8.5 ppm). The proton at C2 will be a singlet. The three protons on the fluorinated ring (C4, C6, C7) will exhibit complex splitting patterns due to H-H and H-F coupling. |

| ¹³C NMR | Seven distinct signals are expected. The carbon attached to fluorine (C5) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-260 Hz). The C2 carbon will be significantly downfield (≈150-155 ppm). |

| ¹⁹F NMR | A single resonance is expected in the typical range for an aryl fluoride (approx. -110 to -120 ppm relative to CFCl₃). |

| IR (Infrared) | Characteristic peaks for C=N stretch (≈1640 cm⁻¹), aromatic C=C stretches (≈1500-1600 cm⁻¹), C-O-C stretch (≈1240 cm⁻¹), and a strong C-F stretch (≈1100-1200 cm⁻¹). |

| Mass Spec (MS) | Expected molecular ion (M⁺) peak at m/z = 137.03 (for C₇H₄FNO). |

Section 4: Reactivity and Chemical Behavior

5-Fluorobenzoxazole is an aromatic heterocycle, which imparts significant stability.[1] Its reactivity is dictated by the interplay between the electron-donating oxygen, the electron-withdrawing imine nitrogen, and the properties of the fluorine substituent.

-

Electrophilic Aromatic Substitution (EAS): The benzoxazole ring system is generally deactivated towards EAS compared to benzene. The fluorine atom is also a deactivating group but acts as an ortho, para director. Substitution is therefore predicted to occur at the C4 or C6 positions, though forcing conditions may be required.

-

Nucleophilic Aromatic Substitution (NAS): The electron-withdrawing nature of the fused oxazole ring and the fluorine atom makes the benzene portion of the molecule susceptible to NAS, particularly at the C4 and C6 positions, which are ortho and para to the fluorine atom. Strong nucleophiles can potentially displace the fluorine atom under suitable conditions.

-

Reactivity at C2: The C2 position is the most common site for functionalization during synthesis, typically by selecting an appropriate carboxylic acid or its derivative for the initial condensation reaction.[9] Post-synthetic modification at this position is less common for the parent ring but is a key strategy in derivative synthesis.

Section 5: Applications in Research and Drug Development

The 5-fluorobenzoxazole scaffold is a cornerstone in medicinal chemistry due to the wide spectrum of biological activities exhibited by its derivatives.

-

Anticancer Agents: Numerous studies have demonstrated the potent anti-proliferative activity of benzoxazole derivatives against various cancer cell lines. The 5-fluoro substitution is often a key feature in compounds with high potency.[10]

-

Antimicrobial Agents: The scaffold is present in compounds with significant antibacterial and antifungal properties.

-

Building Block for Complex Molecules: As a stable and reactive intermediate, 5-Fluorobenzoxazole serves as a starting point for the synthesis of more complex, biologically active molecules through functionalization of the aromatic ring.

Section 6: Safety and Handling

Based on the Safety Data Sheet (SDS) for 5-Fluorobenzoxazole, the compound presents a significant health hazard and must be handled with appropriate precautions.[2]

-

Hazard Classification: Toxic if swallowed (Acute Toxicity, Oral, Category 3).[2]

-

Handling Precautions:

-

Storage: Store locked up in a tightly sealed container in a cool (recommended 2-8°C), well-ventilated area away from direct sunlight and ignition sources.[2]

-

First Aid Measures:

-

If Swallowed: Rinse mouth and call a physician immediately. Do NOT induce vomiting.[2]

-

Skin Contact: Rinse skin thoroughly with large amounts of water and remove contaminated clothing. Call a physician.[2]

-

Eye Contact: Flush eyes immediately with large amounts of water for at least 15 minutes. Promptly call a physician.[2]

-

Inhalation: Move to fresh air. If breathing is difficult, administer CPR and seek immediate medical attention.[2]

-

Section 7: References

-

Capot Chemical. 5-fluorobenzoxazol. [Link]

-

Capot Chemical. 5-Fluorobenzoxazole. [Link]

-

Fisher Scientific. 5-Fluorobenzoxazole, 97%, Thermo Scientific. [Link]

-

RSC Publishing. Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage. [Link]

-

National Center for Biotechnology Information. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

-

Semantic Scholar. Electrophilic and nucleophilic aromatic substitution: Analogous and complementary processes. [Link]

-

Semantic Scholar. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. [Link]

-

ResearchGate. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. [Link]

-

Wikipedia. Benzoxazole. [Link]

-

The Royal Society of Chemistry. Supporting Information for manuscript entitled, '2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amid'. [Link]

-

National Center for Biotechnology Information. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. [Link]

-

National Institute of Standards and Technology. Benzoxazole. [Link]

-

Google Patents. The preparation method of 2-amino-5-fluorobenzoic acid.

-

National Center for Biotechnology Information. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]

-

Google Patents. Preparation method of 2-amino-4'-fluoro-benzophenone.

-

Ion Science UK. Fluorobenzoic acid, 4-. [Link]

Sources

- 1. Benzoxazole - Wikipedia [en.wikipedia.org]

- 2. chemscene.com [chemscene.com]

- 3. 221347-71-3 | 5-fluorobenzoxazol | 5-Fluorobenzoxazole - Capot Químico [capotchem.com]

- 4. CAS RN 221347-71-3 | Fisher Scientific [fishersci.com]

- 5. chemscene.com [chemscene.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. 5-Fluorobenzoxazol-2-amine CAS#: 1682-39-9 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Chemical Structure and Analysis of 5-Fluorobenzoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Fluorobenzoxazole in Modern Drug Discovery

5-Fluorobenzoxazole is a fluorinated heterocyclic compound that has garnered significant attention in medicinal chemistry. The benzoxazole core is a privileged scaffold, appearing in numerous biologically active natural products and synthetic compounds.[1] The introduction of a fluorine atom at the 5-position can profoundly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] These modifications make 5-Fluorobenzoxazole and its derivatives promising candidates for the development of novel therapeutics, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3] A thorough understanding of its chemical structure and the application of precise analytical techniques are paramount for its successful application in research and drug development. This guide provides a comprehensive overview of the chemical structure of 5-Fluorobenzoxazole and a detailed exploration of the analytical methodologies for its characterization.

I. Chemical Structure and Physicochemical Properties

5-Fluorobenzoxazole is an aromatic organic compound with the chemical formula C₇H₄FNO. It consists of a benzene ring fused to an oxazole ring, with a fluorine atom substituted at the 5-position of the benzoxazole core.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 5-fluoro-1,3-benzoxazole |

| CAS Number | Not available for the unsubstituted compound. |

| Molecular Formula | C₇H₄FNO |

| Molecular Weight | 137.11 g/mol |

| SMILES | C1=CC2=C(C=C1F)N=CO2 |

| InChI | InChI=1S/C7H4FNO/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H |

The fluorine atom at the 5-position significantly impacts the electronic properties of the benzoxazole ring system. Its high electronegativity can influence the reactivity of the molecule and its ability to participate in intermolecular interactions, which is a critical consideration in drug design.

II. Synthesis of the 5-Fluorobenzoxazole Scaffold

The synthesis of 5-Fluorobenzoxazole derivatives typically involves the cyclization of an appropriately substituted 2-aminophenol with a carboxylic acid or its derivative. A common synthetic route to achieve the 5-fluoro substitution pattern starts with a fluorinated phenol.

A general synthetic approach is outlined below:

This multi-step synthesis involves the initial nitration of a fluorinated phenol, followed by reduction of the nitro group to an amine, and subsequent cyclization with a carboxylic acid or its derivative to form the benzoxazole ring.[4] The choice of cyclization agent is critical to ensure high yields and prevent hydrolysis of the oxazole ring.[5]

III. Spectroscopic Analysis: A Multi-faceted Approach to Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of 5-Fluorobenzoxazole.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in 5-Fluorobenzoxazole. A comprehensive analysis involves ¹H, ¹³C, and ¹⁹F NMR.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~8.1 | s | - | The proton on the oxazole ring is deshielded and appears as a singlet. |

| H-4 | ~7.6 | dd | J(H-F) ≈ 9, J(H-H) ≈ 5 | Ortho-coupling to the fluorine atom and meta-coupling to H-6. |

| H-6 | ~7.2 | ddd | J(H-H) ≈ 9, J(H-F) ≈ 9, J(H-H) ≈ 2.5 | Ortho-coupling to H-7, ortho-coupling to the fluorine atom, and meta-coupling to H-4. |

| H-7 | ~7.5 | dd | J(H-H) ≈ 9, J(H-F) ≈ 5 | Ortho-coupling to H-6 and meta-coupling to the fluorine atom. |

Note: The exact chemical shifts and coupling constants are predictions based on data from similar benzoxazole derivatives and may vary slightly in an experimental setting.[6][7]

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| C-2 | ~152 | d | J(C-H) | The carbon of the oxazole ring. |

| C-3a | ~148 | d | J(C-F) | The carbon at the ring junction, coupled to fluorine. |

| C-4 | ~111 | d | J(C-F) | Ortho to the fluorine atom, showing a large C-F coupling. |

| C-5 | ~160 | d | ¹J(C-F) ≈ 240 | Directly bonded to fluorine, exhibiting a very large one-bond C-F coupling. |

| C-6 | ~112 | d | J(C-F) | Ortho to the fluorine atom. |

| C-7 | ~119 | s | - | |

| C-7a | ~142 | s | - | The carbon at the ring junction. |

Note: The assignment of quaternary carbons can be confirmed using long-range C-H correlation experiments like HMBC.[8][9]

¹⁹F NMR Spectroscopy:

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion.[10][11]

-

Expected Chemical Shift: For an aromatic fluorine, the chemical shift of the fluorine in 5-Fluorobenzoxazole is expected to be in the range of -110 to -130 ppm relative to CFCl₃.[12][13]

-

Coupling: The ¹⁹F signal will appear as a multiplet due to coupling with the neighboring aromatic protons (H-4 and H-6).

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified 5-Fluorobenzoxazole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum, often with proton decoupling.

-

Acquire a ¹⁹F NMR spectrum, typically with proton decoupling to simplify the spectrum to a singlet, or without decoupling to observe H-F couplings.

-

For complete structural assignment, 2D NMR experiments such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) are recommended.

-

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

B. Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of 5-Fluorobenzoxazole and for obtaining structural information through fragmentation analysis.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺˙): A prominent peak at m/z = 137, corresponding to the molecular weight of 5-Fluorobenzoxazole.

-

Key Fragmentation Pathways: The fragmentation of the benzoxazole ring is expected to proceed through characteristic losses of small neutral molecules.

High-Resolution Mass Spectrometry (HRMS):

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is a definitive method for confirming the molecular formula of 5-Fluorobenzoxazole.

Experimental Protocol for MS Analysis:

-

Sample Introduction: The sample can be introduced directly into the mass spectrometer via a direct insertion probe (for solid samples in EI-MS) or as a solution infused into an electrospray ionization (ESI) source, often coupled with a liquid chromatograph (LC-MS).

-

Ionization: Choose an appropriate ionization technique. EI is a common hard ionization technique that provides detailed fragmentation patterns. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ (m/z 138) with minimal fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, Orbitrap).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. For HRMS data, the measured exact mass is used to calculate the elemental composition.

C. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Expected IR Absorption Bands for 5-Fluorobenzoxazole:

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| ~3100-3000 | C-H stretching (aromatic) | Characteristic of C-H bonds in the benzene and oxazole rings. |

| ~1620-1580 | C=N stretching | Stretching vibration of the imine bond within the oxazole ring. |

| ~1500-1450 | C=C stretching (aromatic) | Skeletal vibrations of the aromatic rings. |

| ~1250-1200 | C-O-C stretching (asymmetric) | Characteristic of the ether linkage in the oxazole ring. |

| ~1100-1000 | C-F stretching | Strong absorption due to the carbon-fluorine bond. |

| ~850-800 | C-H out-of-plane bending | Bending vibrations of the aromatic C-H bonds, indicative of the substitution pattern. |

Note: These are approximate ranges, and the exact positions of the peaks can be influenced by the overall molecular structure.[14][15]

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in 5-Fluorobenzoxazole.

IV. Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating 5-Fluorobenzoxazole from impurities and for its quantification in various matrices.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like 5-Fluorobenzoxazole.

Recommended HPLC Method:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For compounds with fluorine substituents, a pentafluorophenyl (PFP) column can offer alternative selectivity.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (or methanol) and water. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can improve peak shape. For MS compatibility, formic acid is preferred.[16]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of 5-Fluorobenzoxazole (likely in the range of 250-300 nm).

-

Column Temperature: Ambient or controlled at a slightly elevated temperature (e.g., 30 °C) for better reproducibility.

Experimental Protocol for HPLC Analysis:

-

Sample Preparation: Prepare a stock solution of 5-Fluorobenzoxazole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute with the mobile phase to create working standards and samples.

-

Method Development and Validation: Optimize the mobile phase composition and gradient to achieve good separation of the main peak from any impurities. Validate the method for parameters such as linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) according to ICH guidelines.

-

Analysis: Inject the prepared samples and standards into the HPLC system and record the chromatograms.

-

Data Analysis: Determine the purity of the sample by calculating the peak area percentage of the main peak. For quantification, construct a calibration curve from the standards and determine the concentration of 5-Fluorobenzoxazole in the samples.

B. Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds. The volatility of 5-Fluorobenzoxazole should allow for its analysis by GC.

Recommended GC Method:

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Temperature Program: Start at a relatively low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of the compound.

-

Injector and Detector Temperature: Typically set at 250 °C and 280 °C, respectively.

Experimental Protocol for GC Analysis:

-

Sample Preparation: Prepare a dilute solution of 5-Fluorobenzoxazole in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Data Analysis: Identify the peak corresponding to 5-Fluorobenzoxazole based on its retention time. The peak area can be used for purity assessment and quantification. When coupled with a mass spectrometer, the mass spectrum of the eluting peak can be used for positive identification.

V. Quantum Chemical Calculations: A Theoretical Framework for Spectral Interpretation

Computational methods, such as Density Functional Theory (DFT), can be employed to predict and help interpret the experimental spectroscopic data. DFT calculations can provide:

-

Optimized Molecular Geometry: The most stable three-dimensional structure of the molecule.

-

Predicted Vibrational Frequencies: These can be correlated with the experimental IR and Raman spectra to aid in the assignment of vibrational modes.[14][15]

-

Calculated NMR Chemical Shifts: Theoretical chemical shifts can be calculated and compared with experimental data to confirm signal assignments.[17]

-

Electronic Properties: Information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and electronic transitions.

The synergy between experimental data and theoretical calculations provides a robust and self-validating system for the structural characterization of 5-Fluorobenzoxazole.

VI. Safety and Handling

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

VII. Conclusion and Future Perspectives

5-Fluorobenzoxazole represents a valuable building block in the design of new chemical entities with therapeutic potential. A comprehensive analytical approach, integrating NMR and mass spectrometry for structural elucidation, chromatography for purity assessment, and IR spectroscopy for functional group identification, is essential for its characterization. The methodologies and predicted data presented in this guide provide a solid foundation for researchers working with this and related fluorinated benzoxazole derivatives. As the exploration of fluorinated heterocycles in drug discovery continues, the development of robust and validated analytical methods will remain a critical component of the research and development process.

References

-

SIELC Technologies. Separation of Benzoxazole on Newcrom R1 HPLC column. SIELC. Available from: [Link]

- BenchChem. Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid. BenchChem. 2025.

- Kharb, R., et al. Importance of Fluorine in Benzazole Compounds. Molecules. 2020;25(19):4559.

- Anto, M. M., et al. Vibrational spectroscopic studies and ab initio calculations of 5-methyl-2-(p-fluorophenyl)benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2007;67(3-4):744-749.

- Panicker, C. Y., et al. Vibrational spectroscopic studies and ab initio calculations of 5-nitro-2-(p-fluorophenyl)benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2008;71(2):566-571.

- Al-Harthi, T., et al. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules. 2018;23(10):2658.

- Panicker, C. Y., et al. Vibrational spectroscopic studies and ab initio calculations of 5-nitro-2-(p-fluorophenyl)benzoxazole. PubMed. 2008.

- Chemistry LibreTexts.

- The Royal Society of Chemistry. Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System.

- The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

-

Pordel, M., et al. NEW FLUORESCENT 3H-IMIDAZO[4,5-e][16][18]BENZOXAZOLES: SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY. Chemistry of Heterocyclic Compounds. 2015;51:918-925.

- The Royal Society of Chemistry. VIII.1H and 13C NMR Spectra of Substituted Benzoxazoles.

- Al-Harthi, T., et al. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.

- The Royal Society of Chemistry.

- Singh, M., et al. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Semantic Scholar. 2018.

- The Royal Society of Chemistry. Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System.

- Wang, Y., et al.

- Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 7th ed. Wiley; 2005.

- ChemicalBook. Benzoxazole(273-53-0) 1H NMR spectrum.

- BenchChem.

- ResearchGate. Figure S13. 1 H NMR Spectra of 5-bromobenzimidazole.

- Harisha, M. B., et al. Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Beilstein Journal of Organic Chemistry. 2020;16:2108-2118.

- S.A. Chemical Abstracts.

- University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants.

- University of Wisconsin. 19F NMR Reference Standards.

- Mohler, F. L., et al. Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. 1952;49(5):343-347.

- University of Wisconsin. 19Flourine NMR.

- Ivanova, Y. B., et al. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules. 2023;28(10):4185.

- International Journal of Research and Review.

- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.

- Alfa Chemistry. 19F NMR Chemical Shift Table.

- The Royal Society of Chemistry.

- NIST. 5-Fluorouracil.

- University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- mzCloud. 5 Fluoro THJ. 2016.

- mzCloud. 5 Fluoro AMB. 2016.

- Ivanova, Y. B., et al. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. 2023.

Sources

- 1. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. esisresearch.org [esisresearch.org]

- 6. rsc.org [rsc.org]

- 7. Benzoxazole(273-53-0) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. 19F [nmr.chem.ucsb.edu]

- 13. colorado.edu [colorado.edu]

- 14. Vibrational spectroscopic studies and ab initio calculations of 5-methyl-2-(p-fluorophenyl)benzoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Vibrational spectroscopic studies and ab initio calculations of 5-nitro-2-(p-fluorophenyl)benzoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Benzoxazole [webbook.nist.gov]

- 18. researchgate.net [researchgate.net]

Whitepaper: The 5-Fluorobenzoxazole Scaffold: A Privileged Motif in Modern Drug Discovery and Therapeutic Development

Abstract: The benzoxazole ring system is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1] The strategic incorporation of a fluorine atom at the 5-position of this scaffold has emerged as a powerful strategy to enhance molecular properties and biological efficacy.[2][3] This technical guide provides an in-depth analysis of the 5-fluorobenzoxazole core, elucidating its significance as a privileged structural motif. We will explore its potential therapeutic applications, focusing primarily on oncology and infectious diseases, supported by mechanistic insights, quantitative data, and detailed experimental protocols for researchers and drug development professionals.

Part 1: The Strategic Importance of the 5-Fluorobenzoxazole Core

The benzoxazole moiety, an aromatic structure formed by the fusion of a benzene and an oxazole ring, is a versatile scaffold in drug design.[4] Its unique electronic properties and ability to form key interactions with biological targets have led to its incorporation into a wide array of therapeutic agents.[5][6]

The introduction of a fluorine atom at the 5-position (5-fluoro substitution) is not a trivial modification. Due to fluorine's high electronegativity and small size, this substitution can profoundly influence a molecule's physicochemical and pharmacological profile.[7] Key advantages include:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.

-

Improved Binding Affinity: Fluorine can alter the electronic distribution (pKa) of nearby functional groups, leading to stronger and more specific interactions with target proteins.

-

Increased Lipophilicity: This can enhance membrane permeability and cellular uptake, improving bioavailability.[4]

These attributes collectively make the 5-fluorobenzoxazole scaffold a highly attractive starting point for the development of novel therapeutics with improved potency and pharmacokinetic properties.[8]

Part 2: Therapeutic Applications in Oncology

The most significant therapeutic potential for 5-fluorobenzoxazole derivatives has been identified in the field of oncology. These compounds have demonstrated potent antiproliferative activity across a range of human cancer cell lines.[6][7]

Mechanism of Action: Dual Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs), particularly VEGFR-2 and c-Met.[9] These kinases are crucial regulators of tumor angiogenesis (the formation of new blood vessels), proliferation, and metastasis.[9][10] Simultaneous inhibition of both pathways presents a promising strategy to overcome tumor resistance mechanisms.[9]

A novel series of piperidinyl-based benzoxazole derivatives has shown potent dual inhibitory activity against both VEGFR-2 and c-Met.[9] The therapeutic logic is to disrupt the signaling cascades that promote endothelial cell proliferation and migration, effectively starving the tumor of its blood supply and inhibiting its growth.

Signaling Pathway: VEGFR-2 & c-Met Inhibition

Caption: Dual inhibition of VEGFR-2 and c-Met by a 5-fluorobenzoxazole derivative.

Quantitative Efficacy Data

The antiproliferative and kinase inhibitory activities of 5-fluorobenzoxazole derivatives have been quantified using standardized in vitro assays. The data clearly indicates potent activity, often in the nanomolar to low-micromolar range.

Table 1: In Vitro Anticancer Activity of Selected 5-Fluorobenzoxazole Derivatives

| Compound ID | Target Cell Line | Assay Type | Measured Value (µM) | Reference |

|---|---|---|---|---|

| 62a | MCF-7 (Breast) | GI₅₀ | 0.36 | [7] |

| 62a | MDA-468 (Breast) | GI₅₀ | 0.27 | [7] |

| 59a | HCT-116 (Colon) | GI₅₀ | 0.08 | [7] |

| 11b | MCF-7 (Breast) | IC₅₀ | 4.30 | [9] |

| 11b | A549 (Lung) | IC₅₀ | 6.68 | [9] |

| 11b | PC-3 (Prostate) | IC₅₀ | 7.06 |[9] |

GI₅₀: Concentration for 50% growth inhibition. IC₅₀: Concentration for 50% inhibitory concentration.

Table 2: Kinase Inhibitory Activity of Compound 11b

| Target Kinase | Measured Value (IC₅₀, µM) | Reference |

|---|---|---|

| VEGFR-2 | 0.057 | [9] |

| c-Met | 0.181 |[9] |

Notably, compound 11b , a p-fluorophenyl derivative, demonstrated potency against VEGFR-2 on par with the established drug Sorafenib and exhibited high selectivity for breast cancer cells (MCF-7) over normal breast cells (MCF-10A).[9] Mechanistic studies revealed that this compound induces G2/M cell-cycle arrest and apoptosis, accompanied by the upregulation of pro-apoptotic proteins like p53 and BAX, and downregulation of the anti-apoptotic protein Bcl-2.[9]

Part 3: Potential in Antimicrobial & Antifungal Applications

Beyond oncology, the 5-fluorobenzoxazole scaffold has been incorporated into molecules with significant antimicrobial and antifungal properties. The structural features that confer anticancer activity can often be repurposed for activity against microbial targets.

-

Antibacterial Activity: Derivatives have shown promising activity against various bacterial strains, particularly Gram-positive bacteria. For instance, 5-fluoro-benzothiazole derivatives (a closely related scaffold) displayed potent growth inhibition of S. aureus.[7]

-

Antifungal Activity: A 6-fluorobenzoxazole derivative exhibited significant growth inhibition against the fungal pathogens A. flavus (90%) and A. niger (95%).[7] Other derivatives have shown efficacy against Candida albicans and Cryptococcus neoformans.[6][7]

Table 3: Antimicrobial Activity of Selected Fluorinated Benzazole Derivatives

| Compound Class | Target Organism | Activity Metric | Measured Value | Reference |

|---|---|---|---|---|

| 5-Fluoro-benzothiazole | S. aureus | % Growth Inhibition | 92.34% | [7] |

| 5-Fluoro-benzothiazole | C. neoformans | % Growth Inhibition | 103.06% | [7] |

| 6-Fluorobenzoxazole | A. flavus | % Growth Inhibition | 90% | [7] |

| 6-Fluorobenzoxazole | A. niger | % Growth Inhibition | 95% |[7] |

Part 4: Methodologies for Evaluation & Characterization

To facilitate further research in this area, this section provides detailed protocols for key in vitro assays used to characterize the therapeutic potential of 5-fluorobenzoxazole derivatives.

Experimental Workflow: From Synthesis to Biological Validation

Caption: High-level workflow for the discovery of novel 5-fluorobenzoxazole drug candidates.

Protocol: In Vitro Antiproliferative MTT Assay

This protocol is used to assess the cytotoxicity of a compound against cancer cell lines.

Objective: To determine the IC₅₀ value of a test compound.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549).

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

96-well microtiter plates.

-

Test compound (5-fluorobenzoxazole derivative) dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: In Vitro Kinase Inhibition Assay

This protocol measures the ability of a compound to inhibit the activity of a specific kinase.

Objective: To determine the IC₅₀ value of a test compound against a target kinase (e.g., VEGFR-2).

Materials:

-

Recombinant human kinase (e.g., VEGFR-2).

-

Kinase-specific substrate (e.g., a synthetic peptide).

-

ATP (Adenosine triphosphate).

-

Kinase reaction buffer.

-

Test compound dissolved in DMSO.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

384-well plates (white).

-

Luminometer.

Procedure:

-

Assay Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and the kinase substrate in the reaction buffer.

-

Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). The kinase will transfer phosphate from ATP to the substrate, producing ADP.

-

Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Convert ADP to ATP: Add the Kinase Detection Reagent, which contains enzymes that convert the generated ADP back to ATP.

-

Measure Luminescence: The newly synthesized ATP is used by a luciferase enzyme to generate a luminescent signal, which is proportional to the amount of ADP produced and thus indicative of kinase activity.

-

Data Acquisition: Read the luminescence on a plate-reading luminometer.

-

Analysis: Plot the luminescence signal against the inhibitor concentration. Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value.[11][12]

Conclusion

The 5-fluorobenzoxazole scaffold represents a validated and highly promising platform for the discovery of new therapeutic agents. Its derivatives have demonstrated compelling, mechanistically defined activity in oncology, primarily through the dual inhibition of key receptor tyrosine kinases. Furthermore, emerging data highlights its potential in the development of novel antibacterial and antifungal drugs. The strategic incorporation of fluorine enhances the drug-like properties of the benzoxazole core, making it a privileged structure for tackling complex diseases. Continued exploration and optimization of this scaffold are poised to yield next-generation therapies with improved efficacy and safety profiles.

References

A comprehensive list of all sources cited within this document.

- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC - NIH. (2024-06-19).

- Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC - NIH.

- Benzoxazole derivatives incorporating fluorine. - ResearchGate.

- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - MDPI.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central.

- Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. (2018-08-12).

- Chemistry and Pharmacological Exploration of Benzoxazole Derivatives - International Journal of Research and Review.

- Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. (2022-11-30).

- (PDF) Front Cover: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - ResearchGate. (2019-12-23).

- In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed.

- Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC - NIH.

- Importance of Fluorine in Benzazole Compounds - PMC - NIH. (2020-10-14).

- New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC - PubMed Central. (2022-01-05).

- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - ResearchGate. (2024-06-05).

- Benzoxazole as Anticancer Agent: A Review - IJPPR. (2021-06-30).

- Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC - PubMed Central. (2023-07-20).

- Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PubMed Central. (2024-10-30).

- The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells - MDPI.

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 5-Fluorobenzoxazole

For Immediate Release

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as keystones in the development of novel therapeutics. The benzoxazole ring system is a quintessential example of such a "privileged scaffold," and its fluorinated analogue, 5-Fluorobenzoxazole, has become a cornerstone in the design of a multitude of biologically active compounds. This technical guide provides a comprehensive exploration of the discovery, historical development, and synthetic evolution of 5-Fluorobenzoxazole, offering valuable insights for researchers, scientists, and drug development professionals.

The Dawn of Benzoxazole Chemistry: A Foundation for Innovation

The story of 5-Fluorobenzoxazole is intrinsically linked to the broader history of benzoxazole synthesis. The classical approach to constructing the benzoxazole core, and a likely basis for the first synthesis of its fluorinated counterpart, involves the condensation and cyclization of an ortho-aminophenol with a carboxylic acid or its derivative. This fundamental reaction, often facilitated by dehydrating agents or high temperatures, laid the groundwork for the exploration of a vast chemical space.

The introduction of a fluorine atom at the 5-position of the benzoxazole ring was a strategic decision driven by the unique properties that fluorine imparts to organic molecules. The high electronegativity, small size, and ability of fluorine to form strong carbon-fluorine bonds can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] These attributes have made fluorinated compounds, including 5-Fluorobenzoxazole derivatives, highly sought after in drug discovery programs.[1][2]

Pioneering Syntheses: From Classical Methods to Modern Innovations

A significant advancement in the synthesis of complex 5-fluorobenzoxazole derivatives is exemplified by a multi-step protocol involving regioselective nitration and piperazinylation, followed by a one-pot in-situ reductive cyclization.[3] This approach highlights the evolution from simple condensations to more sophisticated and efficient synthetic strategies.

Classical Synthetic Approach: The Phillips Condensation

A plausible early method for the synthesis of 5-Fluorobenzoxazole would have been an adaptation of the Phillips condensation reaction. This involves the reaction of an o-aminophenol with a carboxylic acid at elevated temperatures, often in the presence of a catalyst such as polyphosphoric acid (PPA) or a strong mineral acid.

Conceptual Experimental Protocol (Classical Approach):

-

Reactant Mixture: 2-amino-4-fluorophenol and formic acid (or a derivative like triethyl orthoformate) are combined in a suitable high-boiling solvent.

-

Catalyst Addition: A dehydrating agent and catalyst, such as polyphosphoric acid, is added to the mixture.

-

Reaction Conditions: The mixture is heated to a high temperature (typically >150 °C) for several hours to drive the condensation and subsequent cyclization.

-

Workup and Purification: Upon completion, the reaction mixture is cooled and neutralized. The crude product is then extracted and purified using techniques like crystallization or column chromatography.

Modern Synthetic Strategies: Efficiency and Diversity

Contemporary synthetic chemistry has introduced a variety of more efficient and versatile methods for the preparation of 5-fluorobenzoxazole derivatives. These often involve milder reaction conditions, improved yields, and the ability to introduce a wider range of substituents.

One notable modern approach involves a multi-step synthesis starting from a commercially available fluorinated phenol.[3] This method showcases the strategic planning involved in modern organic synthesis to access complex molecular architectures.

Detailed Experimental Protocol (Modern Multi-step Synthesis):

A multi-step protocol for synthesizing 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles has been reported, which begins with the nitration of 3-chloro-4-fluorophenol.[3] This is followed by nucleophilic substitution with an appropriate aryl piperazine and subsequent reductive cyclization to form the benzoxazole ring.[3]

Step 1: Nitration

-

Reagents: 3-chloro-4-fluorophenol, 15% Nitric Acid in Acetic Acid.

-

Conditions: 0 °C.

Step 2: Piperazinylation

-

Reagents: The nitrated intermediate, aryl piperazine.

-

Conditions: Refluxing toluene or chlorobenzene.

Step 3: Reductive Cyclization

-

Reagents: The piperazinylated intermediate, Indium powder, Acetic Acid, Trimethyl orthoacetate.

-

Conditions: One-pot reaction in benzene.

This one-pot reductive cyclization is particularly noteworthy for its efficiency, simplifying and shortening the overall synthetic procedure with good to very good yields.[3]

The Role of 5-Fluorobenzoxazole in Drug Discovery

The 5-fluorobenzoxazole scaffold is a prominent feature in a wide array of compounds investigated for various therapeutic applications. Its presence often enhances the pharmacological profile of the parent molecule.

Table 1: Examples of Bioactive 5-Fluorobenzoxazole Derivatives

| Compound Class | Therapeutic Area | Key Insights |

| 2-Arylbenzoxazoles | Anticancer | The fluorine substituent can enhance cytotoxicity against various cancer cell lines.[3] |

| Piperazinyl Benzoxazoles | Anticancer | The combination of the 5-fluoro and piperazine moieties has shown promising anticancer activity.[3] |

| Various Derivatives | Antimicrobial | The benzoxazole nucleus is a key pharmacophore in the development of new antimicrobial agents. |

The incorporation of the 5-fluorobenzoxazole moiety is a testament to the power of fluorine in medicinal chemistry. The strategic placement of this halogen can lead to compounds with improved efficacy, selectivity, and pharmacokinetic properties, making it a valuable tool for drug designers.

Future Directions and Perspectives

The journey of 5-Fluorobenzoxazole from a conceptual synthetic target to a key building block in modern drug discovery is a compelling narrative of chemical innovation. The continuous development of novel synthetic methodologies will undoubtedly lead to the creation of more diverse and complex 5-fluorobenzoxazole derivatives. As our understanding of disease biology deepens, the strategic application of this privileged scaffold will continue to play a vital role in the quest for new and effective medicines. The historical evolution of its synthesis provides a robust foundation for future explorations, reminding us that even the most complex molecules are built upon the bedrock of fundamental chemical principles.

References

[2] Synthesis and Screening of Fluoro Substituted Pyrazolyl Benzoxazoles. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

[3] Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (2016). Molecules. Retrieved from [Link]

[4] Fluorinated phosphoric acid as a versatile effective catalyst for synthesis of series of benzimidazoles, benzoxazoles and benzothiazoles at room temperature. (2021). Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]

[5] Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. (2023). Crystals. Retrieved from [Link]

[6] General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). Molecules. Retrieved from [Link]

[7] Synthesis of (E)‐5‐fluoro‐N'‐hydroxybenzo[d]oxazole‐2‐carboximidamide. (2019). Journal of Heterocyclic Chemistry. Retrieved from [Link]

[1] Importance of Fluorine in Benzazole Compounds. (2020). Molecules. Retrieved from [Link]

[8] Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. (2019). The Journal of Organic Chemistry. Retrieved from [Link]

[9] Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. (2019). ResearchGate. Retrieved from [Link]

[10] Front Cover: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. (2019). ResearchGate. Retrieved from [Link]

[11] Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. Retrieved from [Link]

[12] Synthesis of 5-Fluoroaminobenzothiazoles. (2020). ResearchGate. Retrieved from [Link]

[13] General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). National Center for Biotechnology Information. Retrieved from [Link]

[14] The preparation method of 2-amino-5-fluorobenzoic acid. (2005). Google Patents. Retrieved from

[15] Method for preparing 5-fluorouracil. (2015). Google Patents. Retrieved from

[16] Fe-catalyzed synthesis of 2-benzoxazolone - an important fragment of biologically active compounds. (2022). MDPI. Retrieved from [Link]

[17] Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. (2022). ResearchGate. Retrieved from [Link]

Sources

- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Screening of Fluoro Substituted Pyrazolyl Benzoxazoles – Oriental Journal of Chemistry [orientjchem.org]

- 3. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 15. CN104447576A - Method for preparing 5-fluorouracil - Google Patents [patents.google.com]

- 16. sciforum.net [sciforum.net]

- 17. researchgate.net [researchgate.net]

Introduction: The Strategic Integration of Fluorine into a Privileged Heterocyclic Scaffold

An In-Depth Technical Guide to 5-Fluorobenzoxazole and its Role in Medicinal Chemistry

The benzoxazole nucleus, an aromatic heterocyclic compound featuring a fused benzene and oxazole ring, is widely recognized in medicinal chemistry as a "privileged scaffold".[1][2][3][4][5][6] This designation stems from its ability to serve as a versatile framework for the design of ligands targeting a diverse array of biological receptors and enzymes with high affinity.[2][3] The aromatic and relatively stable nature of the benzoxazole core provides a solid foundation for molecular elaboration, while its heterocyclic character offers reactive sites for functionalization.[7]

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[8][9][10] Owing to its small size (van der Waals radius of 1.47 Å) and high electronegativity (3.98 on the Pauling scale), fluorine imparts unique properties to organic molecules.[8][11] When introduced into a lead compound, a fluorine atom can profoundly influence its physicochemical and pharmacological profile by enhancing metabolic stability, modulating pKa, increasing membrane permeability, and improving binding affinity to target proteins.[8][10][11][12]

This guide provides a comprehensive technical overview of 5-Fluorobenzoxazole, a molecule that synergistically combines the structural advantages of the benzoxazole scaffold with the beneficial properties of fluorine. We will delve into its synthesis, explore its multifaceted role as a bioisostere, and examine its application in the development of novel therapeutic agents, supported by specific case studies and experimental protocols.

Physicochemical Impact of the 5-Fluoro Substituent

The introduction of a fluorine atom at the 5-position of the benzoxazole ring induces significant changes in the molecule's electronic and physical properties, which are leveraged by medicinal chemists to fine-tune drug candidates.

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to metabolic cleavage, thereby protecting the molecule from oxidative metabolism at that position.[13] This enhanced stability can lead to an extended plasma half-life and improved bioavailability of the drug.

-

Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule. This can enhance its ability to permeate biological membranes, a critical factor for oral drug absorption and reaching intracellular targets.[10]

-

Modulation of pKa: Due to its strong electron-withdrawing nature, a fluorine atom can lower the pKa of nearby basic functional groups.[11][14] This alteration of the ionization state at physiological pH can influence a drug's solubility, receptor binding, and pharmacokinetic profile.[11]

-

Binding Interactions: The polarized C-F bond can engage in favorable electrostatic and dipolar interactions with protein targets.[8][11] In some cases, fluorine can also participate in hydrogen bonding, further enhancing ligand-protein binding affinity.[9]

Synthesis of 5-Fluorobenzoxazole Derivatives: A Methodological Overview

The synthesis of 5-fluorobenzoxazole derivatives typically involves the construction of the heterocyclic ring from appropriately substituted precursors. A common and effective strategy is the reductive cyclization of a 2-aminophenol derivative.

General Synthetic Workflow

A representative synthetic route often begins with a commercially available fluorinated phenol, which undergoes nitration, followed by nucleophilic substitution and subsequent reductive cyclization to form the benzoxazole core.

Caption: General synthetic workflow for 5-Fluorobenzoxazole derivatives.

Experimental Protocol: Synthesis of 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles

The following protocol is adapted from a published procedure for the synthesis of a novel series of 5-fluorobenzoxazole derivatives with potential anticancer activity.[15]

Step 1: Regioselective Nitration of 3-chloro-4-fluorophenol

-

Prepare a nitrating solution of 15% nitric acid in acetic acid.

-

Dissolve 3-chloro-4-fluorophenol in acetic acid and cool the solution to 0 °C in an ice bath.

-

Slowly add the nitrating solution to the phenol solution while maintaining the temperature at 0 °C.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Filter, wash with water, and dry the solid to obtain 5-chloro-4-fluoro-2-nitrophenol.

Step 2: Nucleophilic Aromatic Substitution

-

Dissolve the 5-chloro-4-fluoro-2-nitrophenol intermediate and the desired aryl piperazine in a suitable solvent such as toluene or chlorobenzene.

-

Reflux the mixture until the reaction is complete, as monitored by TLC.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting substituted o-nitrophenol intermediate by column chromatography or recrystallization.

Step 3: One-Pot Reductive Cyclization

-

Dissolve the substituted o-nitrophenol intermediate in a mixture of acetic acid and benzene.

-

Add indium powder to the solution.

-

Heat the mixture to reflux to facilitate the reduction of the nitro group to an amine.

-

After the reduction is complete, add trimethyl orthoacetate to the reaction mixture.

-

Continue to reflux to promote the cyclization and formation of the benzoxazole ring.

-

Cool the reaction, neutralize with a suitable base, and extract the product with an organic solvent.

-

Purify the final 5-fluorobenzoxazole derivative by recrystallization to yield the final product with yields ranging from 53% to 75%.[15]

The Role of 5-Fluorobenzoxazole in Drug Design and Development

The 5-fluorobenzoxazole moiety is a valuable building block in medicinal chemistry, offering a unique combination of structural rigidity, favorable physicochemical properties, and diverse biological activities.

Bioisosteric Replacement

Bioisosterism refers to the strategy of exchanging a functional group in a lead molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile.[13][16][17] The 5-fluorobenzoxazole scaffold can serve as a bioisostere for other aromatic systems, offering advantages in terms of metabolic stability and binding interactions.

Sources

- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzoxazoles and oxazolopyridines in medicinal chemistry studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]

- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Benzoxazole - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemxyne.com [chemxyne.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 14. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. drughunter.com [drughunter.com]

- 17. Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Role of Fluorine in the Benzoxazole Scaffold

An In-depth Technical Guide to 5-Fluorobenzoxazole: Synthesis, Properties, and Applications

Benzoxazole, an aromatic heterocyclic compound composed of a fused benzene and oxazole ring, serves as a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it a "privileged" structure in drug design.[3] The strategic incorporation of a fluorine atom, particularly at the 5-position, dramatically modulates the molecule's physicochemical properties.[4][5] Due to fluorine's high electronegativity and small size, this substitution can enhance metabolic stability, increase lipophilicity, and alter pKa, often leading to improved bioavailability and target-binding affinity.[6][7] This guide provides a comprehensive overview of 5-Fluorobenzoxazole, detailing its synthesis, characterization, and diverse applications for researchers and drug development professionals.

Part 1: Synthesis of the 5-Fluorobenzoxazole Core

The construction of the 5-fluorobenzoxazole ring system can be achieved through several synthetic strategies. The most common approach involves the cyclization of an appropriately substituted o-aminophenol. The choice of starting materials and cyclizing agents dictates the overall efficiency and scalability of the synthesis.

Key Synthetic Pathway: Reductive Cyclization

A highly effective and streamlined method is the one-pot reductive cyclization of a nitrophenol precursor. This approach avoids the isolation of the intermediate aminophenol, simplifying the workflow and often improving yields.[8] The causality behind this choice is efficiency; reducing the nitro group in situ generates the reactive amine, which immediately undergoes cyclization under acidic conditions with an orthoformate.

Experimental Protocol: Indium-Mediated One-Pot Reductive Cyclization[8]

This protocol describes the synthesis of a 5-fluoro-6-(substituted)-2-methylbenzoxazole derivative, illustrating the core reductive cyclization step.

-

Nitration: Commercially available 3-chloro-4-fluorophenol is nitrated using mild conditions (e.g., 15% HNO₃ in acetic acid at 0 °C) to yield 5-chloro-4-fluoro-2-nitrophenol.[8] This step introduces the nitro group ortho to the hydroxyl, a prerequisite for benzoxazole formation.

-

Nucleophilic Aromatic Substitution (if applicable): The activated chlorine at the 5-position can be displaced by a nucleophile, such as an aryl piperazine, by refluxing in a suitable solvent like toluene. This step introduces diversity at the 6-position of the final product.[8]

-

Reductive Cyclization:

-

To a solution of the 2-nitrophenol intermediate in glacial acetic acid, add indium powder.

-

Heat the mixture to reflux. The indium acts as the reducing agent, converting the nitro group to an amino group.

-

After the reduction is complete (monitored by TLC), add trimethyl orthoacetate to the reaction mixture.

-

Continue to reflux. The newly formed o-aminophenol undergoes acid-catalyzed condensation with the orthoacetate to form the benzoxazole ring.

-

Upon completion, cool the reaction, neutralize, and extract the product. Purify via recrystallization or column chromatography. Yields for this cyclization step are typically in the range of 53-75%.[8]

-

Caption: Synthetic pathway for substituted 5-fluorobenzoxazoles.

Part 2: Physicochemical Properties and Spectroscopic Characterization

The identity and purity of 5-fluorobenzoxazole and its derivatives are confirmed through a combination of physical and spectroscopic methods. The presence of the fluorine atom imparts unique characteristics to the molecule.

| Property | Value/Observation | Source(s) |

| Molecular Formula | C₇H₄FNO (unsubstituted) | |

| Molecular Weight | 137.11 g/mol (unsubstituted) | [9] |

| Appearance | Typically off-white to brown solids | [10] |

| Melting Point | 238-240 °C (for 5-Fluorobenzoxazole-2-thiol) | [10] |

| ¹H NMR | Aromatic protons exhibit characteristic shifts and coupling constants. The fluorine atom introduces additional splitting (H-F coupling). | [11] |

| ¹³C NMR | Carbon atoms bonded to or near the fluorine atom show large C-F coupling constants, which is a key diagnostic feature. | [12] |

| ¹⁹F NMR | A singlet is typically observed for the 5-fluoro substituent, with its chemical shift influenced by other substituents on the ring. | |

| FT-IR Spectroscopy | Characteristic peaks for C=N, C-O-C, and C-F stretching vibrations are observed.[11][13] | [11][13] |

| Mass Spectrometry | The molecular ion peak corresponds to the calculated molecular weight. | [8] |

The Impact of Fluorine on Electronic Properties

The highly electronegative fluorine atom at the 5-position acts as an electron-withdrawing group via the inductive effect. This makes the benzoxazole ring system more electron-deficient compared to its non-fluorinated analog.[9] This electronic modulation is not merely a theoretical curiosity; it directly influences the molecule's reactivity, binding interactions with biological targets, and optical properties.[9][14] For instance, the electron-deficient nature can enhance the molecule's ability to act as a hydrogen bond acceptor, a critical interaction in many enzyme active sites.[12]

Part 3: Applications in Drug Discovery and Materials Science

The 5-fluorobenzoxazole scaffold is a versatile building block utilized in the development of a wide array of functional molecules.[9][10]

Medicinal Chemistry & Drug Development

The benzoxazole core is present in numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][15][16] The addition of a fluorine atom often enhances this potency.[6]

-

Anticancer Activity: 5-Fluorobenzoxazole derivatives have shown significant potential as anticancer agents.[8] They have been investigated as inhibitors of key cancer-related targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for angiogenesis.[17] Certain derivatives exhibit high potency against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.[6][17][18] The rationale for this activity lies in the scaffold's ability to mimic endogenous ligands and fit into the hydrophobic pockets of enzyme active sites, with the fluorine atom often contributing to favorable binding interactions.

-

Antimicrobial and Antifungal Activity: The search for novel antibiotics to combat multi-drug resistant infections is a global health priority.[16] Derivatives of 5-fluorobenzoxazole have demonstrated promising activity against various bacterial and fungal strains.[12][18] For example, 5-Fluorobenzoxazole-2-thiol has been used as a precursor for prodrugs targeting Mycobacterium tuberculosis.[10]

Sources

- 1. Benzoxazole - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]

- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy 5-Fluoro-6-methylbenzoxazole [smolecule.com]

- 10. ossila.com [ossila.com]

- 11. Vibrational spectroscopic studies and ab initio calculations of 5-methyl-2-(p-fluorophenyl)benzoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Vibrational spectroscopic studies and ab initio calculations of 5-nitro-2-(p-fluorophenyl)benzoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]